2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide
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Overview
Description
2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core, which is substituted with dichloro, hydroxypropan-2-yl, and sulfonamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the chlorination of quinoline derivatives followed by sulfonation and subsequent substitution reactions to introduce the hydroxypropan-2-yl and N-methyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinoline ketones, while substitution of the dichloro groups can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group may inhibit enzymes involved in folate metabolism, leading to antiproliferative effects. Additionally, the hydroxypropan-2-yl group can enhance the compound’s solubility and bioavailability, improving its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: Shares the quinoline core and dichloro substitution but lacks the hydroxypropan-2-yl and sulfonamide groups.
N-Methylquinoline-3-sulfonamide: Contains the sulfonamide and N-methyl groups but does not have the dichloro and hydroxypropan-2-yl substitutions.
2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]quinoline: Similar structure but without the N-methyl group.
Uniqueness
2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and sulfonamide groups enhances its reactivity and potential for diverse applications, while the hydroxypropan-2-yl and N-methyl groups improve its solubility and bioavailability.
Properties
IUPAC Name |
2,4-dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3S/c1-8(7-18)17(2)21(19,20)12-11(14)9-5-3-4-6-10(9)16-13(12)15/h3-6,8,18H,7H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWBDYEBJFQDO-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)S(=O)(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(C)S(=O)(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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